
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Description
3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a brominated derivative of the six-membered thiopyran ring system. Its structure features a ketone group at position 4, two sulfone oxygen atoms at position 1, and bromine substituents at positions 3 and 5 . The sulfone group confers polarity and reactivity, while the bromine atoms introduce steric bulk and electron-withdrawing effects, influencing both stability and synthetic utility. The parent compound, 1,1-dioxo-tetrahydro-thiopyran-4-one, is commercially available and serves as a precursor for further functionalization, such as bromination to yield the dibromo derivative .
Properties
IUPAC Name |
3,5-dibromo-1,1-dioxothian-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3S/c6-3-1-11(9,10)2-4(7)5(3)8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPEGPRQKQUNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C(CS1(=O)=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the bromination of tetrahydro-4H-thiopyran-4-one. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiopyran derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. The compound acts by inducing reactive oxygen species (ROS) levels in parasites, leading to cell death through mitochondrial perturbation. For example, a study demonstrated that derivatives of this compound exhibited an EC below 10 μM against various parasites, indicating strong antiparasitic properties .
Case Studies
Synthetic Applications
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new derivatives that can be tailored for specific biological activities or chemical properties. Researchers utilize it to create novel compounds with potential applications in drug development and materials science.
Material Science Applications
In material science, 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide has been explored for its potential use in creating functional materials due to its unique electronic properties. The sulfonyl group enhances the compound's reactivity, making it suitable for polymerization processes and the development of advanced materials.
Mechanism of Action
The mechanism of action of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atoms and the sulfone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the bromine atoms, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Base Thiopyran Sulfone (1,1-Dioxo-tetrahydro-thiopyran-4-one)
The non-brominated parent compound lacks the 3,5-dibromo substituents, resulting in distinct physicochemical and reactive properties:
Substituted 1,2-Thiazetidine 1,1-Dioxides
Röhrich et al. (2004) synthesized N-alkylated and N-acylated 1,2-thiazetidine-3-acetic acid 1,1-dioxides, which are four-membered ring systems . Key comparisons include:
- Ring Strain vs. Stability: The smaller thiazetidine ring exhibits higher strain, leading to rapid hydrolysis of sulfonyl groups to sulfonic acids.
- Reactivity : Thiazetidine sulfones readily form sulfonamides with amines, whereas the thiopyran derivative’s bromines may prioritize halogen-based reactivity over sulfone participation.
- Synthetic Utility : Thiazetidine derivatives are used to generate β-sulfonyl peptides, while the dibromo thiopyran compound serves as a bifunctional electrophile for coupling reactions .
Nitro-Containing Heterocyclic Drugs (Nifurtimox, Benznidazole)
Nifurtimox (Fig. 2a) and benznidazole (Fig. 2b) are antiparasitic agents featuring nitro groups on heterocyclic cores . Contrasts with the dibromo thiopyran compound include:
The nitro groups in these drugs act as electrophilic centers, whereas bromines in the thiopyran derivative may facilitate halogen-bonding or serve as leaving groups in synthetic pathways.
Biological Activity
3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula and a molecular weight of 305.97 g/mol. This compound is notable for its unique structure and potential biological activities, particularly in the field of medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The bromine atoms and sulfone group serve as reactive sites that participate in various biochemical reactions. This compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Cytotoxicity and Antiparasitic Activity
In broader studies involving related compounds, it has been observed that thiopyran derivatives can induce cytotoxic effects in parasitic organisms. For example, compounds structurally similar to this compound have shown effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds often increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption .
Case Studies
- Study on Thiopyran Derivatives : A recent study synthesized various thiopyran derivatives and tested their antiparasitic properties. Compounds exhibiting an EC50 below 10 μM were identified as potential candidates for further development against trypanosomatids .
- Cytotoxicity Assays : In vitro assays demonstrated that certain thiopyran derivatives could significantly reduce the viability of infected cells. The MTT assay was employed to evaluate cell viability post-treatment with these compounds, revealing a dose-dependent response .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Key Findings |
---|---|---|---|
3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | C7H10O3S | Moderate antimicrobial | Effective against Gram-positive bacteria |
4H-Thiopyran-4-one 1,1-dioxide | C5H8O3S | Antiparasitic | Induces oxidative stress in parasites |
2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | C7H10O3S | Cytotoxic | High selectivity index over normal cells |
Q & A
What synthetic routes are commonly employed for preparing 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide, and what characterization techniques validate its structure?
Answer: The compound is synthesized via electrophilic bromination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide using bromine under controlled conditions (e.g., low temperature to minimize over-bromination). Key characterization includes:
- 1H NMR : Distinct signals for CH2 groups (δ ~4.70 ppm) and aromatic protons (if present).
- 13C NMR : Carbonyl (δ ~184 ppm) and sulfone carbons (δ ~52–53 ppm).
- IR spectroscopy : Strong SO2 stretching vibrations (1320–1136 cm⁻¹) and C=O absorption (~1677 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 414 for analogous compounds) and fragmentation patterns .
How can reaction conditions be optimized to enhance regioselectivity during the dibromination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide?
Answer: Regioselectivity is improved by:
- Temperature control : Reflux in methanol (as used in analogous hydrazine reactions) to stabilize intermediates.
- Stoichiometric precision : Limiting bromine equivalents to avoid di-brominated byproducts.
- Catalytic additives : Lewis acids (e.g., FeBr3) to direct bromination to the 3,5-positions.
Reaction progress should be monitored via TLC or in situ NMR .
What spectroscopic features distinguish the sulfone groups in this compound?
Answer: The sulfone group exhibits:
- IR : Symmetric/asymmetric SO2 stretches at 1320–1136 cm⁻¹, confirmed by comparison with NIST reference data.
- 13C NMR : Sulfone carbons resonate at δ ~52–53 ppm, distinct from carbonyl or alkyl carbons.
- 1H NMR : Deshielding effects on adjacent CH2 groups (δ ~4.70 ppm) due to electron-withdrawing sulfone .
How should researchers address discrepancies between observed and literature melting points for synthesized this compound?
Answer: Discrepancies (e.g., observed mp 226–230°C vs. literature 233.5–234.5°C) may arise from:
- Purity issues : Recrystallize using DMSO/ethanol mixtures.
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Hygroscopicity : Store samples in anhydrous conditions to prevent moisture absorption .
What strategies can mitigate byproduct formation during the synthesis of this compound?
Answer: Common byproducts (e.g., mono- or over-brominated derivatives) are minimized by:
- Stepwise bromination : Introduce bromine sequentially at 3- and 5-positions.
- Scavengers : Use HBr scavengers (e.g., NaHCO3) to prevent acid-catalyzed side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the target compound .
How does the electron-withdrawing effect of the sulfone group influence the reactivity of this compound in subsequent reactions?
Answer: The sulfone group:
- Enhances electrophilicity : Stabilizes transition states in nucleophilic substitutions (e.g., SN2 reactions at brominated positions).
- Directs regiochemistry : Guides additions to the α,β-unsaturated carbonyl system.
This is evidenced in analogous thiopyranone derivatives used in cycloadditions and hydrazine condensations .
What are common analytical challenges in distinguishing between isomeric forms of this compound?
Answer: Isomers (e.g., 2,5- vs. 3,5-dibromo) are differentiated via:
- NOE NMR : Spatial proximity of protons confirms substitution patterns.
- X-ray crystallography : Resolves absolute configuration for crystalline samples.
- HPLC-MS : Separates isomers using chiral columns and validates via mass fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.